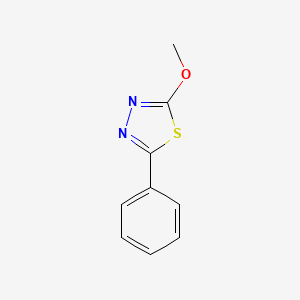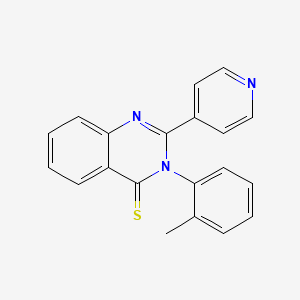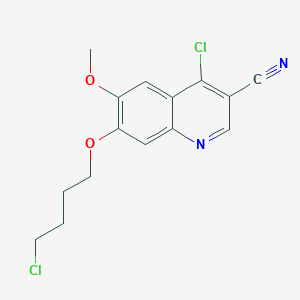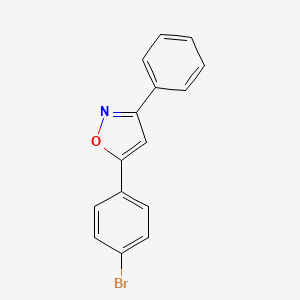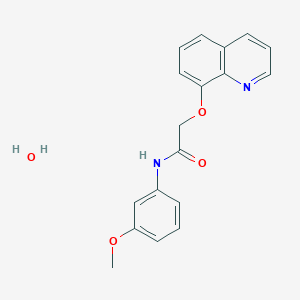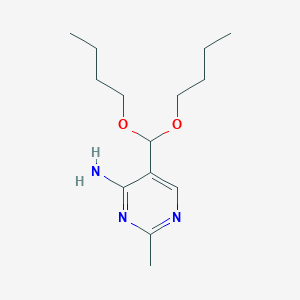
Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-phenyl-3-pyrrolidinyl)carbonyl)-, monohydrochloride, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes a pyrrolidin-2-one core, a piperazine moiety, and phenyl and ethoxyphenyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride typically involves multiple steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Piperazine Moiety: This step involves the reaction of the pyrrolidin-2-one core with piperazine under suitable conditions, often using a coupling reagent.
Attachment of Phenyl and Ethoxyphenyl Groups: These groups are introduced through substitution reactions, where the appropriate phenyl and ethoxyphenyl halides react with the intermediate compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carbonyl groups to alcohols.
Substitution: The phenyl and ethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halides, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Trans-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Trans-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trans-1-(4-methoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride
- Trans-1-(4-chlorophenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride
- Trans-1-(4-fluorophenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride
Uniqueness
Trans-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets, potentially offering distinct advantages in specific applications.
Propriétés
Numéro CAS |
38123-89-6 |
|---|---|
Formule moléculaire |
C23H28ClN3O3 |
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
(4S,5S)-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C23H27N3O3.ClH/c1-2-29-19-10-8-18(9-11-19)26-21(27)16-20(22(26)17-6-4-3-5-7-17)23(28)25-14-12-24-13-15-25;/h3-11,20,22,24H,2,12-16H2,1H3;1H/t20-,22+;/m0./s1 |
Clé InChI |
MJXMHGWDKKVVSA-IKGOIYPNSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)N2[C@@H]([C@H](CC2=O)C(=O)N3CCNCC3)C4=CC=CC=C4.Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(C(CC2=O)C(=O)N3CCNCC3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



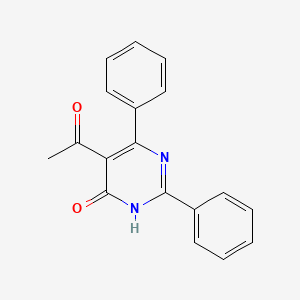
![3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909482.png)
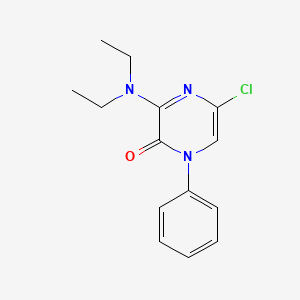
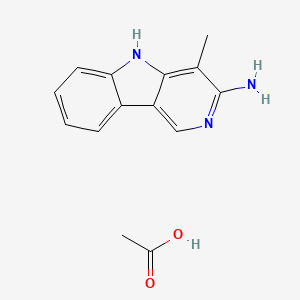

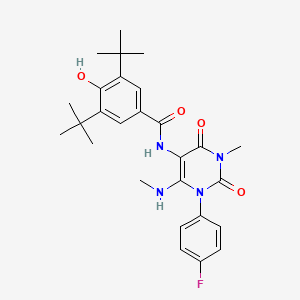
![7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B12909506.png)
